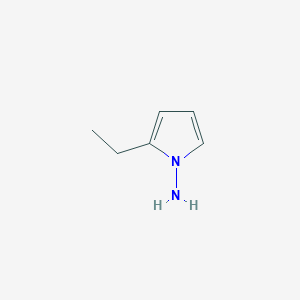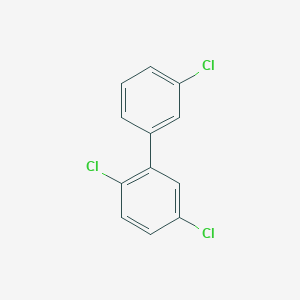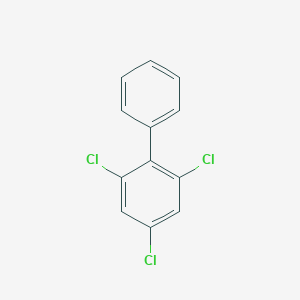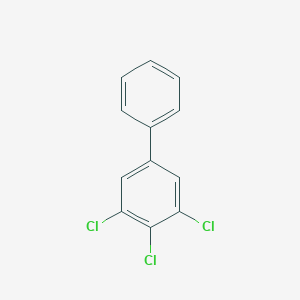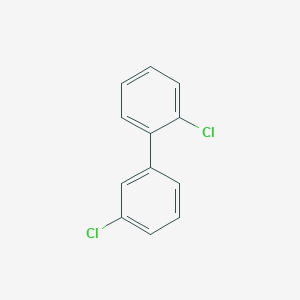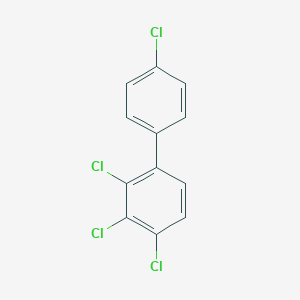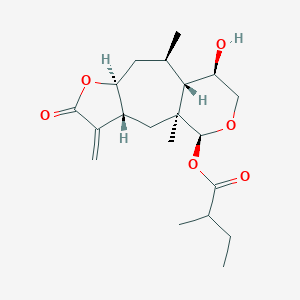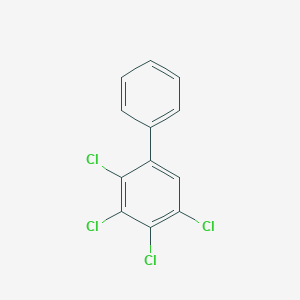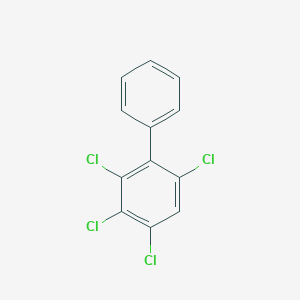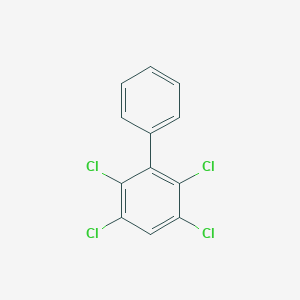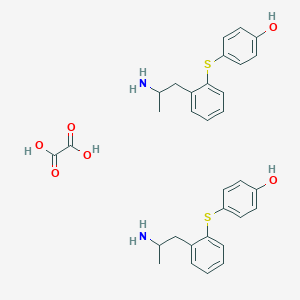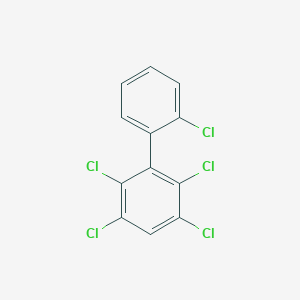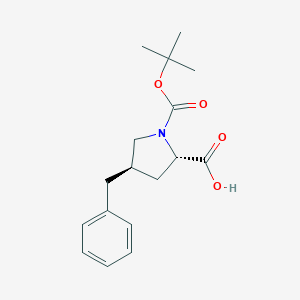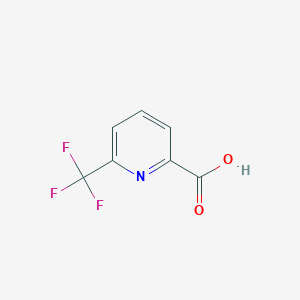![molecular formula C14H17BrO3 B164937 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 125962-59-6](/img/structure/B164937.png)
8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol
Overview
Description
8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol, also known as Bromoxynil octanoate, is a herbicide that is widely used in agriculture to control broadleaf weeds. It is a member of the dinitroaniline herbicide family and is known for its high efficacy and low toxicity.
Mechanism Of Action
8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate works by inhibiting photosynthesis in plants. It does this by binding to the QB protein in the photosystem II (PSII) complex, which is responsible for the transfer of electrons from water to plastoquinone. This binding prevents the transfer of electrons and ultimately leads to the inhibition of photosynthesis.
Biochemical And Physiological Effects
8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate has been shown to have both biochemical and physiological effects on plants. It has been shown to inhibit the activity of the PSII complex, which leads to a decrease in the production of ATP and NADPH. Additionally, 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate has been shown to cause oxidative stress in plants, leading to the production of reactive oxygen species (ROS) and ultimately cell death.
Advantages And Limitations For Lab Experiments
One advantage of using 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate in lab experiments is its high efficacy. It is a potent herbicide that can be used at low concentrations to achieve effective weed control. However, one limitation of using 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate is its specificity. It only targets broadleaf weeds and is not effective against grasses or other types of weeds.
Future Directions
There are several future directions for research on 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate. One area of research could be the development of new herbicides that are more effective and have a broader spectrum of activity. Additionally, research could be done to study the potential for herbicide resistance in weeds and the development of strategies to prevent it. Finally, research could be done to study the environmental impact of 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate and other herbicides on ecosystems and the potential for long-term effects.
Scientific Research Applications
8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate has been extensively studied for its herbicidal activity and its effects on plant physiology. It has been shown to inhibit photosynthesis and interfere with the electron transport chain in plants. Additionally, 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate has been used in research to study the effects of herbicides on the environment and the potential for herbicide resistance in weeds.
properties
CAS RN |
125962-59-6 |
|---|---|
Product Name |
8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol |
Molecular Formula |
C14H17BrO3 |
Molecular Weight |
313.19 g/mol |
IUPAC Name |
8-(4-bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C14H17BrO3/c15-12-3-1-11(2-4-12)13(16)5-7-14(8-6-13)17-9-10-18-14/h1-4,16H,5-10H2 |
InChI Key |
QQRKZYWRDVOVKS-UHFFFAOYSA-N |
SMILES |
C1CC2(CCC1(C3=CC=C(C=C3)Br)O)OCCO2 |
Canonical SMILES |
C1CC2(CCC1(C3=CC=C(C=C3)Br)O)OCCO2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


